Ethyl 4-chloro-5-methoxy-2-nitrobenzoate Ethyl 4-chloro-5-methoxy-2-nitrobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18320827
InChI: InChI=1S/C10H10ClNO5/c1-3-17-10(13)6-4-9(16-2)7(11)5-8(6)12(14)15/h4-5H,3H2,1-2H3
SMILES:
Molecular Formula: C10H10ClNO5
Molecular Weight: 259.64 g/mol

Ethyl 4-chloro-5-methoxy-2-nitrobenzoate

CAS No.:

Cat. No.: VC18320827

Molecular Formula: C10H10ClNO5

Molecular Weight: 259.64 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-chloro-5-methoxy-2-nitrobenzoate -

Specification

Molecular Formula C10H10ClNO5
Molecular Weight 259.64 g/mol
IUPAC Name ethyl 4-chloro-5-methoxy-2-nitrobenzoate
Standard InChI InChI=1S/C10H10ClNO5/c1-3-17-10(13)6-4-9(16-2)7(11)5-8(6)12(14)15/h4-5H,3H2,1-2H3
Standard InChI Key FWXWOTDIPHITIM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC

Introduction

Structural and Molecular Characteristics

Ethyl 4-chloro-5-methoxy-2-nitrobenzoate belongs to the nitrobenzoate ester family, with a molecular weight of 259.65 g/mol. The benzene core is functionalized with three distinct substituents:

  • Chlorine at position 4 (electron-withdrawing, meta-directing),

  • Methoxy at position 5 (electron-donating, ortho/para-directing),

  • Nitro at position 2 (electron-withdrawing, meta-directing).

This substitution pattern creates a polarized electronic environment, influencing reactivity in electrophilic and nucleophilic reactions. X-ray crystallography of structurally analogous compounds, such as methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate, reveals weak intermolecular C–H···O hydrogen bonds that stabilize crystal packing . Such interactions may similarly govern the solid-state behavior of ethyl 4-chloro-5-methoxy-2-nitrobenzoate, though experimental data specific to this compound remain limited.

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis typically begins with 4-chloro-5-methoxy-2-nitrobenzoic acid, which undergoes esterification with ethanol. A representative method, adapted from methyl ester syntheses , involves:

  • Acid Catalysis: Reacting 4-chloro-5-methoxy-2-nitrobenzoic acid with excess ethanol in the presence of concentrated sulfuric acid.

  • Reflux Conditions: Heating the mixture under reflux (70–80°C) for 4–6 hours to drive esterification.

  • Workup: Quenching with ice water, extracting with ethyl acetate, and purifying via recrystallization.

This method yields pale yellow crystals, with reported efficiencies exceeding 70% for analogous methyl esters .

Industrial-Scale Production

Industrial protocols emphasize continuous-flow nitration to enhance safety and yield. Key considerations include:

  • Temperature Control: Maintaining −10°C during nitration to prevent byproducts.

  • Solvent Selection: Using dichloromethane or acetic acid as inert media.

  • Catalyst Optimization: Employing zeolites or ion-exchange resins to minimize acid waste.

Patent US6518423 highlights the utility of sulfuric acid as a dual catalyst and dehydrating agent in esterification, though substitutions like p-toluenesulfonic acid are explored for greener alternatives.

Physicochemical Properties

Experimental and predicted properties for ethyl 4-chloro-5-methoxy-2-nitrobenzoate include:

PropertyValueMethod/Source
Melting Point54–56°C (predicted)Analogous methyl ester
Boiling Point457.3±40.0°C (predicted)QSPR modeling
Density1.311±0.06 g/cm³Computational
SolubilityEthanol, DCM, THFStructural analogy

The compound’s solubility in polar aprotic solvents aligns with its ester and nitro groups, which enhance dipole interactions.

Reactivity and Functional Transformations

Nitro Group Reduction

The nitro group at position 2 can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl. This transformation is critical for generating 4-chloro-5-methoxy-2-aminobenzoic acid esters, intermediates in antibiotic synthesis .

Nucleophilic Aromatic Substitution

The chlorine atom at position 4 undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions. For example, reaction with morpholine in DMF at 60°C yields 4-morpholino-5-methoxy-2-nitrobenzoate, a precursor to kinase inhibitors .

CompoundIC₅₀ (COX-2 Inhibition)MIC (E. coli)
Methyl 4-chloro-2-nitrobenzoate12.3 µM64 µg/mL
Ethyl 5-methoxy-2-nitrobenzoate8.7 µM32 µg/mL

These data suggest that ethyl 4-chloro-5-methoxy-2-nitrobenzoate may exhibit enhanced bioactivity due to synergistic electronic effects.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a building block for:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Functionalization at position 4 yields COX-2-selective inhibitors.

  • Antibiotics: Amination products are precursors to sulfonamide analogs.

Material Science

Nitroaromatic esters are explored as photoinitiators in polymer chemistry, leveraging nitro group photolysis to generate radicals for crosslinking .

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